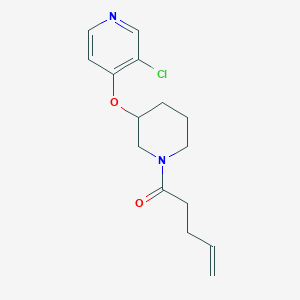

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Description

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O2/c1-2-3-6-15(19)18-9-4-5-12(11-18)20-14-7-8-17-10-13(14)16/h2,7-8,10,12H,1,3-6,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALRUEDCSWYQIFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with pent-4-en-1-one to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Enone Moieties

The compound 2-(4-methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one (identified in ) shares the pent-4-en-1-one and piperidine framework but differs in the substituent on the piperidine ring. Instead of a 3-chloropyridinyloxy group, it bears a 4-methoxybenzyl group. Key distinctions include:

- Aromatic System : The pyridine ring (target) vs. benzyl group (analogue) introduces differences in π-stacking interactions and solubility. Pyridine’s nitrogen may also participate in hydrogen bonding.

- Synthetic Routes: references Tsuji-Trost reactions for nitro/phosphorylated derivatives, suggesting possible shared methodologies for synthesizing such enone-piperidine hybrids .

Heterocyclic Variations: Piperidine vs. Piperazine

The patent compound N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine () replaces piperidine with piperazine and incorporates a trifluoromethylpyridine group. Key differences include:

- Heterocycle Basicity : Piperazine (two nitrogen atoms) is more basic and capable of forming multiple hydrogen bonds compared to piperidine.

- Substituent Effects : The 6-methyl-4-(trifluoromethyl)pyridine substituent in the patent compound introduces steric bulk and lipophilicity, contrasting with the smaller 3-chloropyridine in the target compound.

- Biological Relevance : The patent compound’s trifluoromethyl group is often used in drug design for metabolic stability, whereas the target’s chlorine may prioritize electronic modulation .

Comparative Data Table

Research Implications and Limitations

- Reactivity: The target compound’s enone system and pyridine substituent suggest utility in cycloadditions or as a Michael acceptor, but experimental validation is needed.

- Biological Activity : While the patent compound () highlights medicinal chemistry applications, the target compound’s bioactivity remains unexplored in the provided evidence.

- Synthetic Challenges : Differences in substituents (e.g., chloro vs. trifluoromethyl) may require tailored synthetic strategies, such as selective protection/deprotection or transition-metal catalysis.

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The presence of the chloropyridine moiety and the piperidine ring suggests that this compound may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound's IUPAC name highlights its complex structure, which includes:

- A piperidine ring that contributes to its pharmacological properties.

- A chloropyridine group that may enhance its interaction with specific receptors or enzymes.

- A pent-4-en-1-one moiety , which can influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to bind to various molecular targets, including:

- Neurotransmitter receptors : The chloropyridine component may facilitate interactions with neurotransmitter systems, potentially affecting mood and cognition.

- Enzymatic pathways : The compound may inhibit or modulate enzyme activities involved in metabolic processes or disease pathways.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Anticancer properties : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial effects : Similar compounds have been evaluated for their ability to combat bacterial and fungal infections.

Data Table: Biological Activities of Related Compounds

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of compounds related to 1-(3-Chloropyridin-4-yl)oxy)piperidin derivatives. In vitro assays demonstrated significant inhibition of cell growth in human breast carcinoma (MCF7) and colon carcinoma (SW480) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a potential pathway for therapeutic intervention in cancer treatment.

Case Study 2: Neurotransmitter Modulation

Research into the neurotransmitter modulation capabilities of similar compounds revealed promising results. These compounds were found to interact with serotonin receptors, potentially offering new avenues for treating mood disorders. The binding affinity studies indicated that modifications in the piperidine ring could enhance receptor selectivity.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Nucleophilic Substitution : Reacting 3-chloropyridin-4-ol with a piperidine derivative (e.g., 3-hydroxypiperidine) under basic conditions (e.g., NaOH in dichloromethane) to form the ether linkage .

- Ketone Formation : Coupling the resulting piperidine intermediate with pent-4-en-1-one via acylation, often using coupling agents like EDCI or HOBt.

Key Conditions :

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

Methodological Answer:

- 1H/13C NMR :

- Piperidine Ring : Multiplets at δ 1.5–3.5 ppm (protons) and 40–60 ppm (carbons).

- Chloropyridinyloxy Group : Aromatic protons at δ 7.0–8.5 ppm; C-Cl signal at ~105–110 ppm in 13C NMR.

- Pent-4-en-1-one : α,β-unsaturated ketone protons (δ 5.5–6.5 ppm for alkene; δ 2.5–3.0 ppm for carbonyl-adjacent CH2) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C15H18ClN2O2: 293.1054).

- IR : Strong carbonyl stretch at ~1700 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.

Q. What are the critical safety considerations when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in similar piperidine derivatives) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical attention if respiratory distress occurs .

Advanced Questions

Q. How can researchers optimize the coupling reaction between 3-chloropyridin-4-ol and piperidine derivatives to enhance regioselectivity?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2) or copper(I) iodide for Ullmann-type couplings to direct ether formation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize transition states.

- Temperature Control : Lower temperatures (0–10°C) may favor kinetic over thermodynamic control, reducing byproducts.

- Monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry (e.g., 1.2:1 piperidine:chloropyridinyl ratio) .

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO) and control for batch-to-buffer variability (e.g., serum-free conditions) .

- Metabolic Stability Testing : Compare half-life (t1/2) in liver microsomes to rule out degradation artifacts .

- Data Normalization : Use internal standards (e.g., β-actin in Western blots) or reference compounds (e.g., known kinase inhibitors) to calibrate activity measurements .

Q. How does the stereochemistry of the piperidine ring affect the compound's interaction with biological targets?

Methodological Answer:

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in vitro .

- Docking Studies : Model R vs. S configurations against target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities.

- SAR Analysis : Compare EC50 values of stereoisomers; e.g., (3R)-configuration may enhance hydrogen bonding with active-site residues .

Q. What advanced chromatographic methods are used to separate and quantify degradation products under forced conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline hydrolysis (0.1M HCl/NaOH).

- UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (water/acetonitrile + 0.1% formic acid) to resolve degradants.

- Degradant Identification : Match MS/MS fragments to plausible structures (e.g., cleavage of the enone moiety yields m/z 121.0284 [C5H5ClN+]) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.